1-(2,2-dimethyloxan-4-yl)-N-[(4-propan-2-yloxyphenyl)methyl]methanamine
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Overview
Description
1-(2,2-dimethyloxan-4-yl)-N-[(4-propan-2-yloxyphenyl)methyl]methanamine is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a dimethyloxan ring and a propan-2-yloxyphenyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethyloxan-4-yl)-N-[(4-propan-2-yloxyphenyl)methyl]methanamine typically involves multiple steps. One common method includes the following steps:
Formation of the Dimethyloxan Ring: This step involves the cyclization of a suitable precursor to form the 2,2-dimethyloxan ring.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction.
Attachment of the Propan-2-yloxyphenyl Group: This step involves the reaction of the intermediate with 4-propan-2-yloxybenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethyloxan-4-yl)-N-[(4-propan-2-yloxyphenyl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
1-(2,2-dimethyloxan-4-yl)-N-[(4-propan-2-yloxyphenyl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethyloxan-4-yl)-N-[(4-propan-2-yloxyphenyl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-dimethyloxan-4-yl)methanamine
- 4-(2,2-dimethyloxan-4-yl)phenol
- N-(4-propan-2-yloxyphenyl)methanamine
Uniqueness
1-(2,2-dimethyloxan-4-yl)-N-[(4-propan-2-yloxyphenyl)methyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-N-[(4-propan-2-yloxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-14(2)21-17-7-5-15(6-8-17)12-19-13-16-9-10-20-18(3,4)11-16/h5-8,14,16,19H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSWIQAUOSQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNCC2CCOC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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